1-(3,5-Bis(methylthio)phenyl)propan-2-one is an organic compound characterized by the presence of two methylthio groups attached to a phenyl ring and a ketone functional group. This compound is notable for its unique structural features and potential applications in various scientific fields, including medicinal chemistry and materials science.
This compound can be synthesized through various chemical processes, typically involving the bromination of its derivatives or other related compounds. Commercially, it is available through chemical suppliers and databases, such as BenchChem.
1-(3,5-Bis(methylthio)phenyl)propan-2-one falls under the category of ketones and thiophenols in organic chemistry. Its molecular formula is C11H14OS2, indicating the presence of carbon, hydrogen, oxygen, and sulfur.
The synthesis of 1-(3,5-Bis(methylthio)phenyl)propan-2-one can be achieved through several methods:
The synthetic routes require careful control of reaction conditions to optimize yields and minimize by-products. Industrial production may utilize continuous flow reactors for enhanced efficiency and safety during large-scale synthesis.
The molecular structure of 1-(3,5-Bis(methylthio)phenyl)propan-2-one can be represented by its canonical SMILES notation: CC(=O)C(C1=CC(=CC(=C1)SC)SC), which illustrates the arrangement of atoms within the molecule.
1-(3,5-Bis(methylthio)phenyl)propan-2-one can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in various applications.
The mechanism of action for 1-(3,5-Bis(methylthio)phenyl)propan-2-one varies depending on the specific reaction it undergoes:
These mechanisms highlight the compound's reactivity and potential pathways for further chemical transformations.
Relevant data from spectral analysis (NMR, IR) confirms the presence of functional groups and assists in characterizing the compound's properties .
1-(3,5-Bis(methylthio)phenyl)propan-2-one has potential applications in:
Research continues into its efficacy as a building block for novel pharmaceuticals and materials due to its unique structural characteristics .
This detailed analysis underscores the significance of 1-(3,5-Bis(methylthio)phenyl)propan-2-one in both theoretical chemistry and practical applications across various scientific disciplines.
CAS No.: 25560-91-2
CAS No.: 39148-58-8
CAS No.:
CAS No.: 127886-77-5